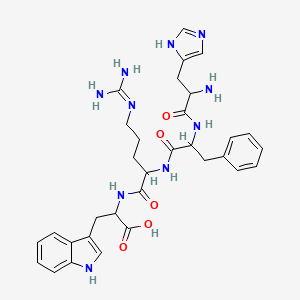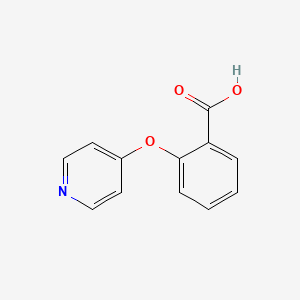
Einecs 222-115-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenylyl-(3’-5’)-guanosine is a dinucleotide composed of adenosine and guanosine linked by a phosphodiester bond between the 3’ hydroxyl group of adenosine and the 5’ phosphate group of guanosine. This compound is significant in various biochemical processes, particularly in the context of cellular signaling and regulation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of adenylyl-(3’-5’)-guanosine typically involves the use of protected nucleoside phosphoramidites. The process begins with the protection of the hydroxyl groups on adenosine and guanosine to prevent unwanted reactions. The protected nucleosides are then activated using a coupling reagent, such as tetrazole, to form the phosphodiester bond. The reaction is carried out under anhydrous conditions to avoid hydrolysis of the intermediates. After the coupling reaction, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of adenylyl-(3’-5’)-guanosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers to ensure precision and efficiency. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Adenylyl-(3’-5’)-guanosine can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bond can be cleaved by hydrolytic enzymes, resulting in the formation of adenosine and guanosine monophosphates.
Oxidation: The nucleobases in adenylyl-(3’-5’)-guanosine can be oxidized by reactive oxygen species, leading to the formation of oxidized nucleotides.
Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out using phosphodiesterases under physiological conditions.
Oxidation: Reactive oxygen species, such as hydrogen peroxide, are commonly used.
Substitution: Various nucleophilic reagents can be used, depending on the desired substitution.
Major Products Formed
Hydrolysis: Adenosine monophosphate and guanosine monophosphate.
Oxidation: Oxidized forms of adenosine and guanosine.
Substitution: Modified dinucleotides with different functional groups.
Applications De Recherche Scientifique
Adenylyl-(3’-5’)-guanosine has numerous applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and phosphodiester bond formation.
Biology: Plays a role in cellular signaling pathways, particularly in the regulation of cyclic adenosine monophosphate (cAMP) levels.
Medicine: Investigated for its potential therapeutic applications in diseases related to nucleotide metabolism and signaling.
Industry: Utilized in the development of nucleotide-based drugs and diagnostic tools.
Mécanisme D'action
Adenylyl-(3’-5’)-guanosine exerts its effects primarily through its involvement in cellular signaling pathways. It can act as a substrate for enzymes such as adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This process is crucial for the regulation of various physiological processes, including cell growth, differentiation, and metabolism. The compound can also interact with other signaling molecules and receptors, modulating their activity and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenylyl-(3’-5’)-uridine: Another dinucleotide with similar structural features but different nucleobases.
Cyclic adenosine monophosphate (cAMP): A related compound involved in similar signaling pathways but with a cyclic structure.
Uniqueness
Adenylyl-(3’-5’)-guanosine is unique due to its specific combination of adenosine and guanosine, which allows it to participate in distinct biochemical processes. Its ability to form specific interactions with enzymes and receptors sets it apart from other similar compounds, making it a valuable tool in research and potential therapeutic applications.
Propriétés
Numéro CAS |
3352-23-6 |
|---|---|
Formule moléculaire |
C20H25N10O11P |
Poids moléculaire |
612.4 g/mol |
Nom IUPAC |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H25N10O11P/c21-14-8-15(24-3-23-14)29(4-25-8)19-12(34)13(6(1-31)39-19)41-42(36,37)38-2-7-10(32)11(33)18(40-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35) |
Clé InChI |
LWBLDUTUVIXFJE-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


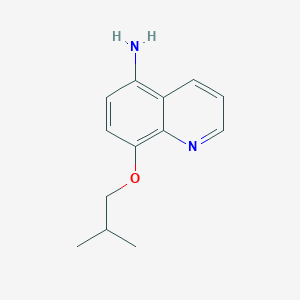


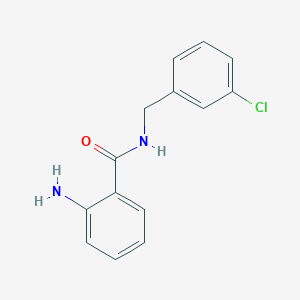

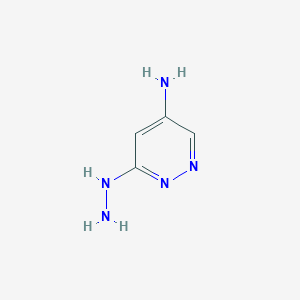

![1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide]](/img/structure/B12108423.png)

